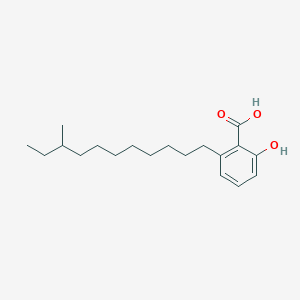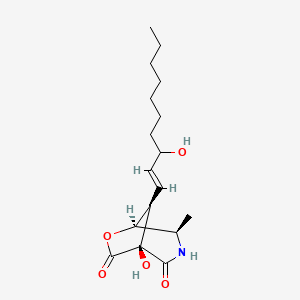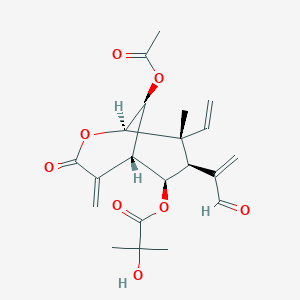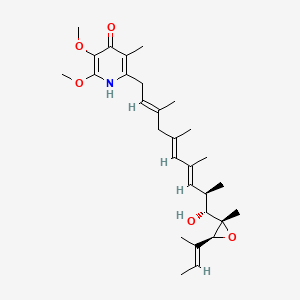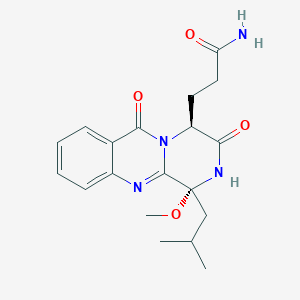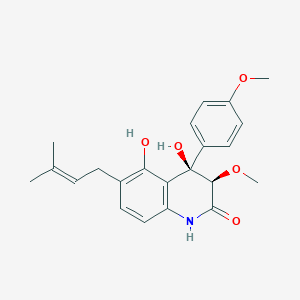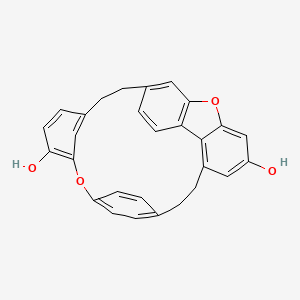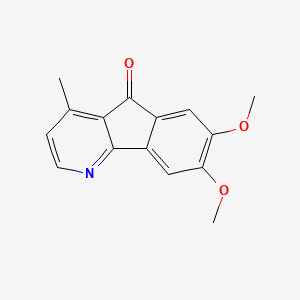
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one can be synthesized through a series of chemical reactions involving the condensation of specific precursors. The detailed synthetic route involves the use of various reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions to yield different reduced forms.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying anticholinergic alkaloids and their chemical properties.
Biology: this compound is studied for its potential effects on biological systems, particularly its anticholinergic activity.
Medicine: It has potential therapeutic applications in the treatment of Alzheimer’s disease and other neurological disorders.
Industry: This compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one exerts its effects by acting as an anticholinergic agent. It binds to and inhibits the activity of acetylcholine receptors, thereby reducing the effects of acetylcholine in the nervous system. This mechanism is particularly relevant in the context of Alzheimer’s disease, where excessive cholinergic activity is a contributing factor .
Vergleich Mit ähnlichen Verbindungen
7,8-Dimethoxy-4-methyl-5H-indeno(1,2-b)pyridin-5-one can be compared with other anticholinergic alkaloids, such as atropine and scopolamine. While all these compounds share similar mechanisms of action, this compound is unique in its specific chemical structure and potential therapeutic applications .
List of Similar Compounds
- Atropine
- Scopolamine
- Hyoscyamine
Eigenschaften
Molekularformel |
C15H13NO3 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
7,8-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H13NO3/c1-8-4-5-16-14-9-6-11(18-2)12(19-3)7-10(9)15(17)13(8)14/h4-7H,1-3H3 |
InChI-Schlüssel |
RBIBQZUFRNYSOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=C1)C3=CC(=C(C=C3C2=O)OC)OC |
Synonyme |
polyfothine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


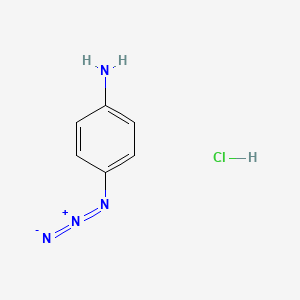
![(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene;hydrochloride](/img/structure/B1258683.png)
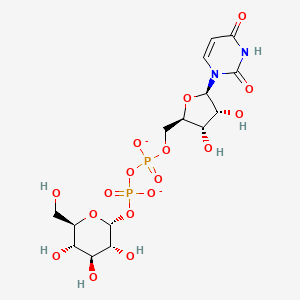
![(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid](/img/structure/B1258691.png)

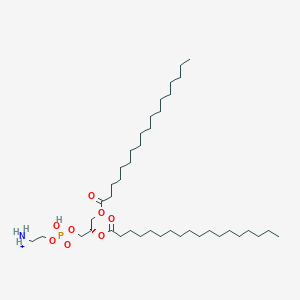
![2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B1258696.png)
